molecular formula C15H19N B14420184 (4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline CAS No. 81873-35-0

(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline

Cat. No.: B14420184
CAS No.: 81873-35-0
M. Wt: 213.32 g/mol
InChI Key: ZUMIIVFYBVDSAZ-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring. This specific compound is characterized by its unique stereochemistry and the presence of two methyl groups at the 2 and 4 positions, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline can be achieved through several methods. One common approach is the Skraup quinoline synthesis, which involves the reaction of primary aromatic amines with glycerol and an oxidizing agent in concentrated sulfuric acid . This method can be modified to improve yields and control reaction conditions by using various catalysts and reaction modifiers .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale Skraup synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reagents and conditions used .

Scientific Research Applications

(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline involves its interaction with various molecular targets and pathways. In biological systems, it can act on dopamine receptors, exhibiting both agonist and antagonist properties. This dual activity is due to its ability to bind to dopamine receptors and modulate their activity, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

  • (4aS,10bS)-4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline
  • (4aR,10bS)-cis- and (4aS,10bS)-trans-octahydrobenzo[f]quinoline

Uniqueness

(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and applications, making it a valuable compound for further research .

Properties

CAS No.

81873-35-0

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

(4aS,10bS)-2,4-dimethyl-4a,5,6,10b-tetrahydro-3H-benzo[f]quinoline

InChI

InChI=1S/C15H19N/c1-11-9-14-13-6-4-3-5-12(13)7-8-15(14)16(2)10-11/h3-6,9,14-15H,7-8,10H2,1-2H3/t14-,15-/m0/s1

InChI Key

ZUMIIVFYBVDSAZ-GJZGRUSLSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@H](CCC3=CC=CC=C23)N(C1)C

Canonical SMILES

CC1=CC2C(CCC3=CC=CC=C23)N(C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.